(+/-)-3-羟基-2-(2-戊烯基)环戊烷乙酸

描述

The compound (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid is closely related to fragrance materials and other cyclopentene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, esterification, and hydrolysis. For instance, the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene to produce (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate demonstrates the potential pathways that might be applicable to the synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The use of enzymatic reactions for stereoselective processes is also highlighted, which could be relevant for producing specific enantiomers of the compound .

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives is characterized by the presence of a cyclopentanone or cyclopentenone ring with various substituents. These structural elements are crucial for the chemical behavior and reactivity of these compounds. The stereochemistry, as seen in the enantioselective hydrolysis study, is also an important aspect of the molecular structure that affects the compound's properties and potential applications .

Chemical Reactions Analysis

Cyclopentene derivatives undergo a range of chemical reactions, including hydrolysis, as seen in the study of cyclopentolate hydrochloride . The degradation products and reaction mechanisms provide insights into the stability and reactivity of the cyclopentene ring under different conditions. The formation of degradation products through ester hydrolysis and transition states involving adjacent hydroxyl groups could be relevant to the chemical reactions that (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid might undergo.

Physical and Chemical Properties Analysis

The physical properties of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a related fragrance ingredient, have been summarized, which may provide a basis for understanding the properties of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The fragrance structural group to which this compound belongs shares common characteristics that can influence their physical state, solubility, and volatility.

Relevant Case Studies

Although no direct case studies on (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid were provided, the studies on related compounds offer valuable information. The safety assessment of fragrance materials, including the ketones cyclopentanones and cyclopentenones group, is crucial for their use in consumer products . The enantioselective synthesis and analysis of cyclopentene derivatives also provide a framework for understanding the potential applications and synthesis of similar compounds .

科学研究应用

化学分析和分离

(+/-)-3-羟基-2-(2-戊烯基)环戊烷乙酸已被确定为来自真菌巧克力拟丝孢菌的羟基化环戊烷脂肪酸。它是与茉莉酸相关的几种羟基化衍生物之一,已被分离和表征(Miersch, Schneider, & Sembdner, 1991)。

在癌症研究中的应用

研究表明,包括3(S)-羟基-2(R)-(2Z-戊烯基)-环戊烷-1(R)-乙酸在内的茉莉酸衍生物在体外表现出抗癌活性。这些化合物对癌细胞显示出细胞毒性,其有效性与立体化学密切相关(Carvajal et al., 2011)。

生化合成和转化

研究还涉及使用真菌福氏长孢镰刀菌对茉莉酸进行生化转化,产生类似3(S)-羟基-2(R)-(2Z-戊烯基)-环戊烷-1(R)-乙酸的衍生物。这些转化旨在修改茉莉酸的化学结构,以增强其生物学性质(Carvajal et al., 2011)。

在有机合成中的潜力

该化合物及其相关衍生物已在有机合成的背景下进行研究。例如,使用醋酸锰(III)二水合物氧化二酮乙烯和1,1-二芳基乙烯可以导致包括5-羟基-2-戊酮在内的化合物平衡混合物,展示了该化合物在有机化学中的相关性(Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996)。

对植物碱受体拮抗作用的影响

研究还探讨了类似环戊烷乙酸衍生物在开发植物碱受体拮抗剂中的应用,突显了该化合物在药理学应用中的潜力(Mitsuya et al., 2000)。

香气化合物降解

在食品工业中,对类似于(+/-)-3-羟基-2-(2-戊烯基)环戊烷乙酸结构的化合物,如1-戊烯-3-酮,进行的研究显示了在香气化合物降解中的重要作用,这对于了解各种食品的风味特性至关重要(Mall, Sellami, & Schieberle, 2018)。

核苷类似物的合成

进一步的应用包括合成核苷类的碳环似物,其中使用环戊烷乙酸的衍生物。这突显了其在新型药物化合物开发中的作用(Jenny, Horlacher, Previsani, & Benner, 1992)。

安全和危害

未来方向

Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol5. This suggests potential future directions for the use of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid in the chemical industry5.

属性

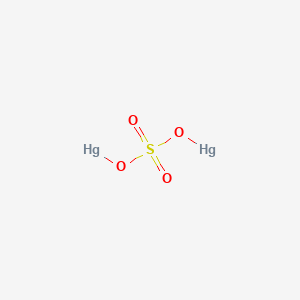

IUPAC Name |

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGIJUGUGJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403639 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

CAS RN |

131488-83-0 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)